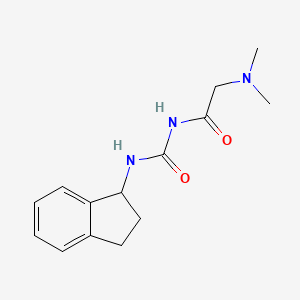
2-(Ethylsulfanyl)cyclopentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)cyclopentan-1-OL is an organic compound with the molecular formula C7H14OS It is a cyclopentanol derivative where an ethylsulfanyl group is attached to the second carbon of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-OL can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl mercaptan in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of a catalyst such as sodium borohydride to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. One such method includes the catalytic hydrogenation of cyclopentene in the presence of ethyl mercaptan. This process can be optimized for higher yields by controlling the temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of different substituted cyclopentanols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, alcohol derivatives.
Substitution: Substituted cyclopentanols.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)cyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopentanol moiety may also play a role in the compound’s overall activity, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentan-1-OL: A simpler analog without the ethylsulfanyl group.
2-(Methylsulfanyl)cyclopentan-1-OL: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
Cyclopentanol: The parent compound without any substituents.
Uniqueness
2-(Ethylsulfanyl)cyclopentan-1-OL is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6636-63-1 |
|---|---|
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
2-ethylsulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3 |
Clé InChI |
MCVRYKRBWROZDT-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


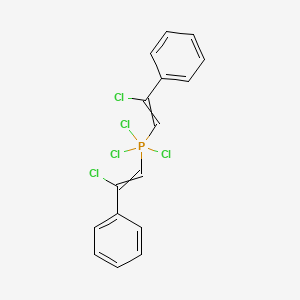
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
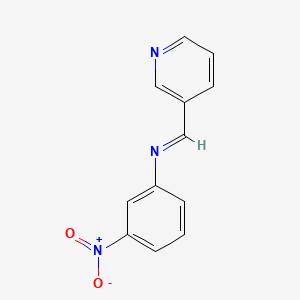

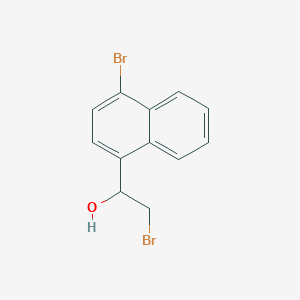
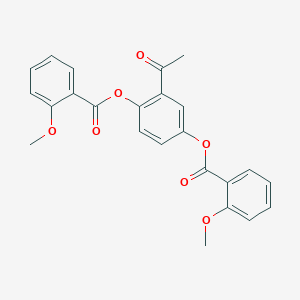
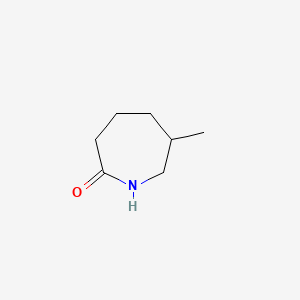
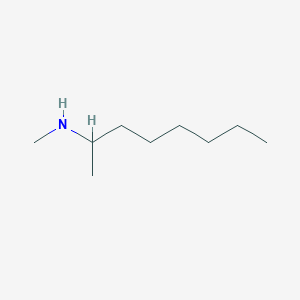
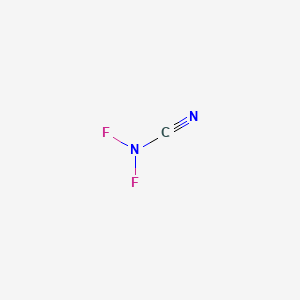
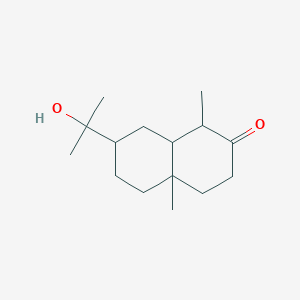

![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
